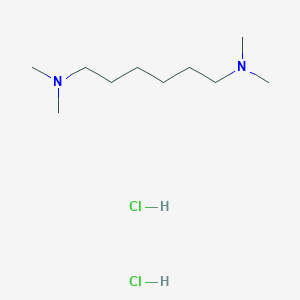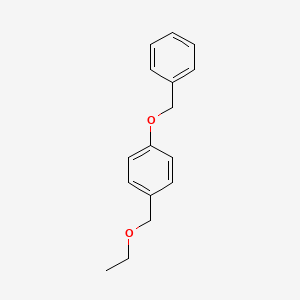
1-(Benzyloxy)-4-(ethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, featuring both benzyloxy and ethoxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyloxybenzyl alcohol is then reacted with ethyl iodide under basic conditions to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-(ethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-4-(ethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-4-methylbenzene: Lacks the ethoxymethyl group, leading to different reactivity and applications.
1-(Ethoxymethyl)-4-methylbenzene: Lacks the benzyloxy group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
501650-32-4 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-2-17-12-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
Clé InChI |
MCQXUJXNSPRJNK-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
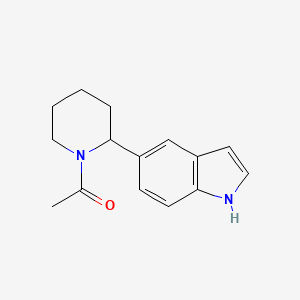
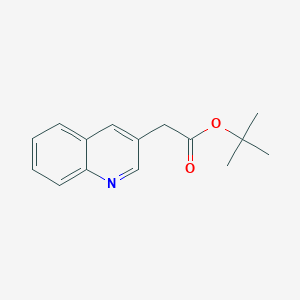
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
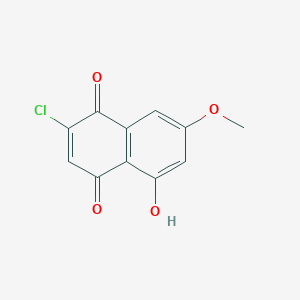
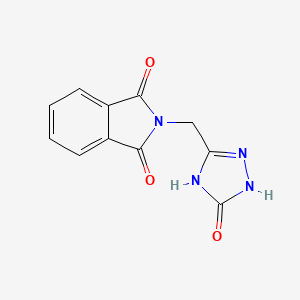
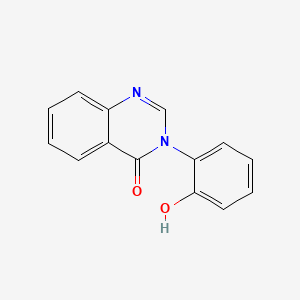

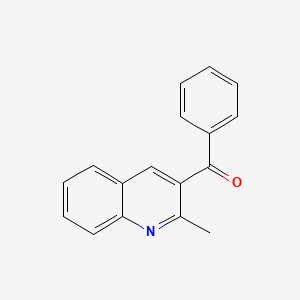
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)
